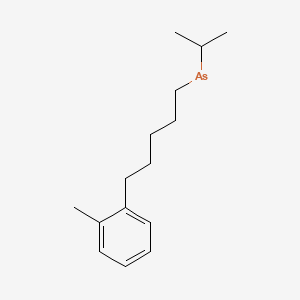

CID 71382394

CAS No.:

Cat. No.: VC19425893

Molecular Formula: C15H24As

Molecular Weight: 279.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24As |

|---|---|

| Molecular Weight | 279.27 g/mol |

| Standard InChI | InChI=1S/C15H24As/c1-13(2)16-12-8-4-5-10-15-11-7-6-9-14(15)3/h6-7,9,11,13H,4-5,8,10,12H2,1-3H3 |

| Standard InChI Key | JLFUVURNFYHYFV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CCCCC[As]C(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Connectivity

CID 71382814 has the systematic IUPAC name 4-[2-(8-hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]-3-sulfobenzoic acid, reflecting its naphthalene and benzoic acid core subunits . The molecule integrates:

-

Three sulfonic acid groups () at positions 3, 6 (naphthalene ring), and 3' (benzoic acid ring).

-

A hydrazinylidene bridge () linking the naphthalene and benzoic acid moieties.

-

A carboxylic acid group () at position 4' on the benzoic acid ring.

The structural complexity arises from conjugated π-systems and hydrogen-bonding donors/acceptors, contributing to its high topological polar surface area.

Spectral and Computational Data

Key computed properties include:

| Property | Value |

|---|---|

| Molecular Weight | 548.5 g/mol |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 15 |

| Rotatable Bonds | 6 |

| Exact Mass | 547.95015196 g/mol |

| Topological Polar Surface | 287 Ų |

These metrics, derived from PubChem’s computational algorithms, highlight the compound’s potential for intermolecular interactions, particularly in aqueous systems .

Synthesis and Reactivity

Reactivity Profiles

-

Acid-Base Behavior: The three sulfonic acid groups () and carboxylic acid () confer strong acidity, making the compound highly water-soluble in its deprotonated form.

-

Electrophilic Substitution: The electron-deficient naphthalene ring may undergo nitration or halogenation at positions ortho/para to sulfonic acid groups.

-

Redox Sensitivity: The hydrazinylidene bridge is susceptible to reduction, potentially yielding primary amines under catalytic hydrogenation .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Predicted to exceed at pH > 5 due to ionization of sulfonic and carboxylic acid groups.

-

Lipophilicity: The of 0.4 indicates moderate partitioning into lipid membranes, though this is offset by its high polarity .

Thermal and Photolytic Stability

No experimental stability data are available, but analogous sulfonated aromatics decompose above , releasing sulfur oxides. Photolytic degradation via C–S bond cleavage is plausible under UV exposure.

Recent Research and Knowledge Gaps

Emerging Studies

-

Computational Modeling: Molecular docking simulations could explore interactions with biological targets like ion channels or kinases.

-

Synthetic Optimization: Developing milder sulfonation methods to improve yield and purity.

Unaddressed Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

-

Ecotoxicity: No data on bioaccumulation or effects on aquatic organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume